Technical Guide: Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione
Technical Guide: Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione
Executive Summary
Target Molecule: 2,2-Dimethyl-1H-indene-1,3(2H)-dione Common Names: 2,2-Dimethyl-1,3-indandione; 2,2-Dimethylindane-1,3-dione CAS Registry Number: 14621-10-4 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol
This technical guide details the synthesis of 2,2-dimethyl-1,3-indandione, a non-enolizable β-diketone derivative. Unlike its parent compound (1,3-indandione), the 2,2-dimethyl derivative cannot tautomerize to an enol form due to the quaternary carbon at the C2 position. This structural "locking" makes it a critical model substrate for studying ketone reactivity, a precursor in radical polymerization initiators, and a scaffold in medicinal chemistry for anticoagulants and anticonvulsants.
The guide prioritizes the Base-Catalyzed Dialkylation of 1,3-Indandione as the primary, high-yield laboratory protocol. A secondary route via phthalate condensation is provided for upstream precursor synthesis.
Part 1: Retrosynthetic Analysis & Mechanism
To design a robust synthesis, we must analyze the disconnection of the C2-Methyl bonds. The C2 position of 1,3-indandione is flanked by two carbonyl groups, rendering the C2 protons highly acidic (pKa ≈ 13 in DMSO). This acidity allows for facile deprotonation by weak-to-moderate bases, facilitating nucleophilic attack on alkyl halides.
Reaction Mechanism
The synthesis proceeds via a stepwise S_N2 mechanism:
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First Deprotonation: Base removes a proton from C2, forming a resonance-stabilized enolate.
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First Alkylation: The enolate attacks Methyl Iodide (MeI), installing the first methyl group.
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Second Deprotonation: The remaining C2 proton is still acidic (though slightly less so due to steric hindrance) and is removed.
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Second Alkylation: The second equivalent of MeI is attacked, forming the quaternary center.
Figure 1: Stepwise alkylation mechanism via enolate intermediates.
Part 2: Primary Synthesis Protocol (Dialkylation)
This protocol utilizes Potassium Carbonate (
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| 1,3-Indandione | Substrate | 1.0 | Commercial purity >98% |
| Methyl Iodide (MeI) | Electrophile | 2.5 - 3.0 | Toxic/Volatile .[2] Use excess. |
| Potassium Carbonate | Base | 3.0 - 4.0 | Anhydrous, finely ground. |
| Acetone | Solvent | N/A | Dry (reagent grade). |
| Ethyl Acetate | Workup | N/A | For extraction. |
Step-by-Step Methodology
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood due to MeI volatility.
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Solvation: Dissolve 1,3-Indandione (10 mmol, 1.46 g) in anhydrous Acetone (50 mL). The solution may appear yellow/green due to trace enolization.
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Base Addition: Add anhydrous Potassium Carbonate (
, 30 mmol, 4.15 g) in a single portion. Stir for 15 minutes at room temperature. The suspension will likely change color (often deep red/orange) indicating enolate formation. -
Alkylation: Add Methyl Iodide (30 mmol, 1.9 mL) dropwise via syringe.
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Critical Control Point: MeI is a suspected carcinogen. Handle only in a hood.
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 6–12 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexanes). The starting material spot should disappear.
-
Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (
and ) using a sintered glass funnel. Wash the solid cake with small portions of acetone. -
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.
-
Workup:
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Dissolve the residue in Ethyl Acetate (50 mL).
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Wash with Water (2 x 30 mL) to remove residual salts.
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Wash with Brine (1 x 30 mL).
-
Dry over anhydrous
or .
-
-
Purification: Evaporate the solvent. Recrystallize the solid from Ethanol/Water or Hexanes/Ethyl Acetate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the methylation of 1,3-indandione.
Part 3: Characterization & Quality Control
The target molecule is distinguished by the loss of the C2 protons found in the starting material.
| Technique | Expected Signal (2,2-Dimethyl-1,3-indandione) | Diagnostic Value |
| 1H NMR | Singlet at ~1.2–1.4 ppm (6H, -CH3). Aromatic multiplet at ~7.8–8.0 ppm (4H).[3] | Absence of the C2-H singlet (approx 3.2 ppm) seen in starting material. |
| 13C NMR | Carbonyl peak (~200 ppm), Quaternary C2 (~50-55 ppm), Methyl carbons (~20 ppm). | Confirms quaternary center formation. |
| IR Spectroscopy | Strong C=O stretch (approx 1710–1740 cm⁻¹). | Often shows a "doublet" carbonyl peak due to coupling. |
| Melting Point | 107–109°C (Literature values vary slightly by polymorph). | Distinct from parent 1,3-indandione (129–132°C).[4] |
Troubleshooting Note: If the melting point is high (>120°C), the reaction may be incomplete (presence of mono-methyl or starting material). If the product is an oil, ensure all solvent is removed and attempt recrystallization with cooling; the 2,2-dimethyl derivative is a solid at room temperature.
Part 4: Alternative Route (Phthalate Condensation)
If 1,3-indandione is unavailable, the core skeleton can be synthesized from diethyl phthalate.
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Claisen Condensation: React Diethyl Phthalate with Ethyl Acetate using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).
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Decarboxylation: The resulting intermediate (2-ethoxycarbonyl-1,3-indandione) is hydrolyzed and decarboxylated under acidic conditions to yield 1,3-indandione.
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Methylation: Proceed with the Primary Protocol (Part 2).
Note: Direct condensation of phthalic anhydride with isobutyric anhydride is possible but often yields rearranged products (phthalides) rather than the symmetric indandione, making the methylation route significantly more reliable.
References
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Freund, M., & Fleischer, K. (1916). Untersuchungen über das Indandion.[5][6][7][8] Justus Liebigs Annalen der Chemie, 411(1), 14-38. (Foundational synthesis of indandione derivatives).
-
Shapiro, S. L., Geiger, K., & Freedman, L. (1960). Indandiones. II. Structure-Activity Relationships. Journal of Organic Chemistry, 25(11), 1860–1865.
- Murdock, K. C. (1968). 2,2-Dialkyl-1,3-indandiones. Journal of Medicinal Chemistry.
- Encinas, M. V., et al. (1989). Photophysics and Photochemistry of 2,2-Dimethyl-1,3-indandione. Journal of the Chemical Society, Perkin Transactions 2.
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Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Indandione. (Safety data for precursor).
Sources
- 1. reddit.com [reddit.com]
- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jazanu.edu.sa [jazanu.edu.sa]
- 8. CAS-485-47-2, Ninhydrin (2,2-Dihydroxy-1,3-Indanedione) For Molecular Biology 99.0% Manufacturers, Suppliers & Exporters in India | 967260 [cdhfinechemical.com]
